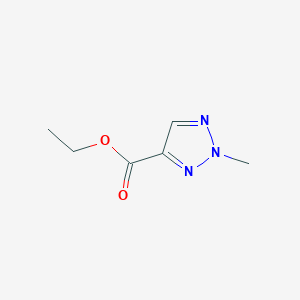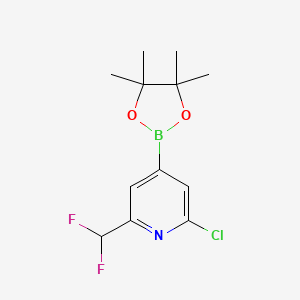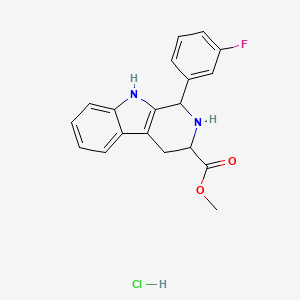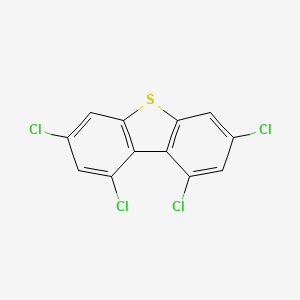
1,3,7,9-Tetrachlorodibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,9-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are sulfur-containing dioxin-like chemicals that have been detected in various environmental matrices and are considered to pose potential ecological health risks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
it is likely that large-scale production would follow similar chlorination processes as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-Tetrachlorodibenzothiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully dechlorinated dibenzothiophenes.
Substitution: Formation of dibenzothiophenes with different halogen substituents.
Aplicaciones Científicas De Investigación
1,3,7,9-Tetrachlorodibenzothiophene has several applications in scientific research:
Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated dibenzothiophenes in the environment.
Toxicology: Investigated for its toxicological effects and potential health risks to humans and wildlife.
Analytical Chemistry: Used as a standard in the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzothiophenes in environmental samples.
Mecanismo De Acción
The mechanism of action of 1,3,7,9-Tetrachlorodibenzothiophene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. These enzymes can further metabolize the compound, potentially leading to the formation of reactive intermediates that can cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzothiophene: Another polychlorinated dibenzothiophene with similar structural and toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known dioxin with higher toxicity but similar environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: A structurally related compound with similar environmental and health impacts.
Uniqueness
1,3,7,9-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which can influence its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for studying the effects of polychlorinated dibenzothiophenes .
Propiedades
Número CAS |
134705-51-4 |
|---|---|
Fórmula molecular |
C12H4Cl4S |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
1,3,7,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H |
Clave InChI |
GUFACPUHGVZSQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1SC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


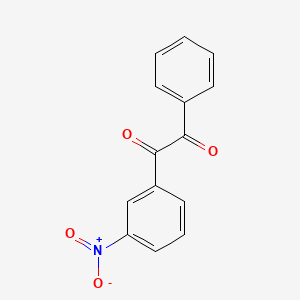
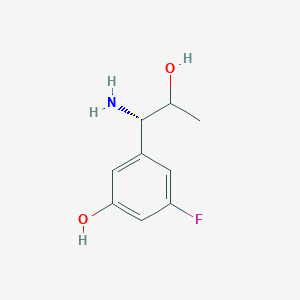
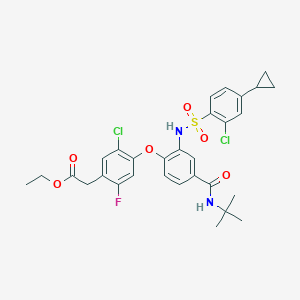




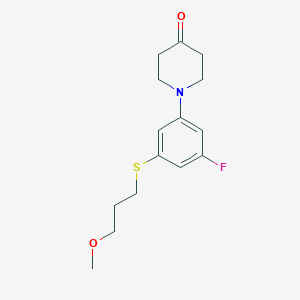
![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
